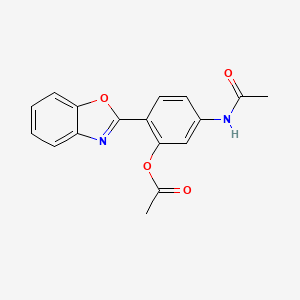
N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, also known as diclofop-methyl, is a selective herbicide that is widely used in agriculture to control grass weeds. This chemical compound belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides, which are known for their high efficacy and low toxicity to non-target organisms.
Aplicaciones Científicas De Investigación
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It is commonly used in agricultural settings to control grass weeds in crops such as wheat, barley, and rice. In addition, N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl has been shown to have potential applications in the treatment of certain diseases, such as cancer. Research has demonstrated that N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Mecanismo De Acción
Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. By blocking this enzyme, N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl disrupts the normal growth and development of grass weeds, leading to their death. This mechanism of action is selective to grass weeds and does not affect broadleaf plants.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have low toxicity to mammals and other non-target organisms. However, exposure to high doses of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl can cause adverse effects such as liver and kidney damage, as well as reproductive toxicity. In addition, N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl can accumulate in soil and water, leading to potential environmental contamination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofop-methyl is a useful tool for studying the mechanisms of herbicide action and the biosynthesis of fatty acids in plants. Its selective activity against grass weeds makes it a valuable tool for studying the effects of herbicides on crop growth and development. However, its potential toxicity to non-target organisms and the environment should be taken into consideration when conducting lab experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl. One area is the development of new herbicides based on the AOPP family, which could improve the efficacy and safety of weed control in agriculture. Another area is the investigation of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl's potential as a cancer treatment, which could lead to the development of new anti-cancer drugs. Additionally, more research is needed to understand the environmental impact of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl and its potential for bioaccumulation in soil and water.
Métodos De Síntesis
Diclofop-methyl can be synthesized through a multi-step process, starting from 3,4-dichloroaniline and 2-nitrophenol. The first step involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 2-nitrophenol in the presence of a base such as sodium hydroxide to give N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl. The final product is purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-10-6-5-9(7-11(10)16)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISMRXVDPUCCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)

![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)



![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)